5,7,8-Trimethoxycoumarin

描述

属性

IUPAC Name |

5,7,8-trimethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-14-8-6-9(15-2)12(16-3)11-7(8)4-5-10(13)17-11/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFXSDYNQKVMTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CC(=O)O2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313133 |

Source

|

| Record name | 5,7,8-Trimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60796-65-8 |

Source

|

| Record name | 5,7,8-Trimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60796-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7,8-Trimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Provenance of 5,7,8-Trimethoxycoumarin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of 5,7,8-Trimethoxycoumarin, a methoxy-substituted derivative of coumarin with potential pharmacological applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the botanical origins, extraction methodologies, and quantitative analysis of this compound.

Overview of this compound

This compound is a naturally occurring phenolic compound belonging to the coumarin family. These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities. The presence of methoxy groups at the 5, 7, and 8 positions of the coumarin backbone influences its lipophilicity and, consequently, its biological properties.

Natural Sources

This compound has been identified in a variety of plant species, primarily within the Rutaceae family. It has also been detected as a minor constituent in the essential oils of certain citrus fruits.

Botanical Sources

The primary plant sources identified to contain this compound are:

-

Toddalia asiatica (L.) Lam. : A climbing shrub found in Asia and Africa. The root bark of this plant is a particularly rich source of various coumarins, including this compound.[1][2][3]

-

Zanthoxylum dimorphophyllum Hemsl. : A species of flowering plant in the citrus family, Rutaceae. Studies have confirmed the presence of this compound in this plant.[4][5][6]

-

Euodia latifolia : A plant belonging to the Rutaceae family, from which this compound has been isolated.

-

Citrus Peel Oils : Trace amounts of this compound have been identified in the cold-pressed peel oils of Key lime (Citrus aurantiifolia), Persian lime (Citrus latifolia), and grapefruit (Citrus paradisi).[7][8][9]

Quantitative Analysis of this compound in Natural Sources

Quantitative data on the concentration of this compound in its natural sources is limited and can vary depending on the plant's geographical origin, harvest time, and the extraction method employed. The following table summarizes the available quantitative information.

| Natural Source | Plant Part | Amount Isolated/Yield | Reference |

| Zanthoxylum dimorphophyllum | Not Specified | 34.3 mg (initial amount of plant material not specified) | [4] |

| Toddalia asiatica | Root Bark | Present, but specific yield not quantified in the cited study. | [1][3] |

Experimental Protocols for Extraction and Isolation

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methodologies reported in the literature.

General Extraction and Isolation Workflow

Detailed Methodologies

1. Extraction from Toddalia asiatica Root Bark:

-

Plant Material Preparation: The root bark of Toddalia asiatica is air-dried and ground into a fine powder.

-

Extraction: The powdered material is extracted exhaustively with a solvent such as methanol or a mixture of chloroform and methanol at room temperature. The extraction is typically carried out over several days with periodic shaking.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.

-

Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) comparison with a standard, are combined and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

2. Isolation from Zanthoxylum dimorphophyllum:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent.

-

Chromatography: The resulting crude extract is subjected to repeated column chromatography on silica gel.[4][5]

-

Purification: The fractions are further purified by methods such as recrystallization to yield pure this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the broader class of coumarins is known to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling cascades. It is hypothesized that this compound may exert its biological effects through similar mechanisms.

Hypothesized Anti-Inflammatory Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response. Many natural products, including various coumarins, have been shown to inhibit these pathways, thereby reducing the production of pro-inflammatory mediators. Further research is required to specifically determine the in-vitro and in-vivo effects of this compound on these and other cellular signaling cascades.

Conclusion

This compound is a naturally occurring coumarin found in several plant species, most notably from the Rutaceae family. While methods for its extraction and isolation have been established, there is a need for more comprehensive quantitative analysis across its various natural sources. The potential for this compound to modulate key signaling pathways involved in inflammation warrants further investigation to unlock its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this promising natural product.

References

- 1. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [Coumarins from root of Zanthoxylum dimorphophyllum var. spinifolium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Peel oils from three Citrus species: volatile constituents, antioxidant activities and related contributions of individual components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Authentication of Citrus spp. Cold-Pressed Essential Oils by Their Oxygenated Heterocyclic Components - PMC [pmc.ncbi.nlm.nih.gov]

Isolating 5,7,8-Trimethoxycoumarin: A Technical Guide for Researchers

An In-depth Exploration of the Extraction, Purification, and Characterization of a Promising Bioactive Compound from Plant Sources

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of 5,7,8-trimethoxycoumarin from plant extracts. This document details the natural sources of this coumarin, outlines established extraction and purification protocols, and presents its known biological activities, with a focus on its anti-parasitic properties. All quantitative data are summarized in structured tables, and experimental workflows and biological pathways are visualized through detailed diagrams.

Introduction to this compound

This compound is a naturally occurring coumarin, a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. Coumarins are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities. This compound, in particular, has demonstrated notable anti-parasitic activity, making it a valuable lead compound for the development of new therapeutics.

Natural Sources

This compound has been successfully isolated from several plant species, primarily within the Rutaceae family. The most prominent sources identified in the literature are:

-

Toddalia asiatica : Specifically found in the root bark of this plant.

-

Zanthoxylum dimorphophyllum : Present in the roots and aerial parts.

-

Euodia latifolia : Identified as a major coumarin derivative in extracts of this plant.

-

Citrus Peel Oils : Detected as a trace constituent in the cold-pressed peel oils of lime and grapefruit.

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material generally involves a multi-step process of extraction followed by chromatographic purification. While specific quantitative parameters such as solvent-to-solid ratios and extraction yields are not always exhaustively reported in the literature, a generalized workflow can be constructed based on established methodologies for coumarin isolation from the identified plant genera.

Extraction

The initial step involves the extraction of the crude coumarin mixture from the dried and powdered plant material. Methanol and ethanol are commonly employed solvents due to their efficiency in extracting a broad range of coumarins.

Generalized Protocol for Solvent Extraction:

-

Plant Material Preparation : The selected plant part (e.g., root bark of Toddalia asiatica) is air-dried and ground into a fine powder to maximize the surface area for solvent penetration.

-

Maceration/Soxhlet Extraction :

-

Maceration : The powdered plant material is soaked in a suitable solvent (e.g., methanol or ethanol) for an extended period (typically 24-72 hours) at room temperature with occasional agitation. The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.

-

Soxhlet Extraction : For a more efficient extraction, a Soxhlet apparatus can be used, where the plant material is continuously percolated with a heated solvent.

-

-

Solvent Evaporation : The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, containing a complex mixture of compounds, is then subjected to chromatographic techniques to isolate this compound.

Column Chromatography:

This is a standard method for the initial separation of compounds from the crude extract.

-

Stationary Phase : Silica gel is the most commonly used adsorbent for the separation of coumarins.

-

Mobile Phase : A gradient of non-polar to polar solvents is typically used to elute the compounds from the column. A common solvent system starts with n-hexane and gradually introduces ethyl acetate or chloroform.

-

Fraction Collection : Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

High-Performance Liquid Chromatography (HPLC):

HPLC is employed for the final purification of the isolated compound to achieve a high degree of purity.

-

Stationary Phase : A reversed-phase C18 column is often used for the separation of coumarins.

-

Mobile Phase : A mixture of methanol and water, or acetonitrile and water, is a common mobile phase. The separation can be performed isocratically or with a gradient elution.

-

Detection : A UV detector is used to monitor the elution of the compound, typically at a wavelength where coumarins exhibit strong absorbance.

High-Speed Counter-Current Chromatography (HSCCC):

HSCCC is a valuable technique for the separation of compounds from complex mixtures like citrus essential oils. It is a liquid-liquid partition chromatography method that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.

Data Presentation

The following tables summarize the key quantitative data related to the biological activity of this compound.

| Parameter | Value | Organism | Reference |

| IC₅₀ | 25.5 µM | Trypanosoma cruzi (epimastigotes) | [1] |

| IC₅₀ | 57.7 µM | L. amazonensis (promastigotes) | [1] |

Table 1: Anti-parasitic Activity of this compound

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

The following diagram illustrates a generalized workflow for the isolation of this compound from plant material.

Caption: Generalized workflow for the isolation of this compound.

Putative Signaling Pathway for Anti-Trypanosomal Activity

While the precise molecular mechanism of this compound's action against Trypanosoma cruzi is not fully elucidated, a plausible pathway involves the disruption of mitochondrial function, a known vulnerability in these parasites. The following diagram illustrates this putative signaling cascade leading to apoptosis.

Caption: Putative mechanism of this compound against T. cruzi.

Conclusion

The isolation of this compound from natural sources presents a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational understanding of the extraction and purification methodologies, drawing from established practices in natural product chemistry. The significant anti-parasitic activity of this compound warrants further investigation into its precise mechanism of action and its potential for preclinical and clinical development. Future research should focus on optimizing isolation protocols to improve yields and on detailed mechanistic studies to fully characterize its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Synthesis of 5,7,8-Trimethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5,7,8-trimethoxycoumarin, a poly-oxygenated coumarin derivative of interest in medicinal chemistry and drug development. The synthesis is strategically approached through a two-step process commencing with the ortho-formylation of 3,4,5-trimethoxyphenol to yield the key intermediate, 2-hydroxy-3,4,6-trimethoxybenzaldehyde. This intermediate subsequently undergoes a Wittig reaction to afford the final product. Detailed experimental protocols for each step are provided, along with a summary of quantitative data and visualizations of the synthetic pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a sequential two-step reaction. The logical flow of this synthesis is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3,4,6-trimethoxybenzaldehyde via Ortho-Formylation

This procedure details the regioselective formylation of 3,4,5-trimethoxyphenol at the ortho position.

Reaction Scheme:

Elucidation of the Chemical Structure and Spectral Profile of 5,7,8-Trimethoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 5,7,8-trimethoxycoumarin, a naturally occurring polyoxygenated coumarin derivative. The document details its characteristic spectral data obtained through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. This guide is intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

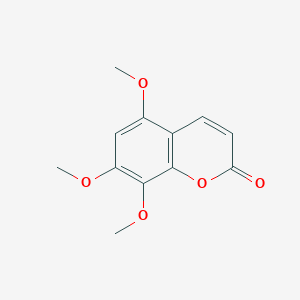

This compound, with the chemical formula C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol , belongs to the coumarin class of secondary metabolites.[1] Its structure is characterized by a benzopyran-2-one core with three methoxy groups substituted at the 5, 7, and 8 positions of the aromatic ring. The systematic IUPAC name for this compound is 5,7,8-trimethoxychromen-2-one.

Key Identifiers:

-

CAS Number: 60796-65-8

-

Molecular Formula: C₁₂H₁₂O₅

-

Molecular Weight: 236.22 g/mol

The presence and positions of the electron-donating methoxy groups significantly influence the electronic and spectroscopic properties of the coumarin scaffold.

Spectroscopic Data for Structural Confirmation

The definitive structure of this compound has been established through a combination of modern spectroscopic techniques. The following sections present the key spectral data, which are crucial for its identification and characterization. This data is primarily based on the findings from the isolation of this compound from Euodia latifolia.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 | d | 9.5 | H-4 |

| 6.31 | s | H-6 | |

| 6.25 | d | 9.5 | H-3 |

| 3.95 | s | 5-OCH₃ | |

| 3.90 | s | 7-OCH₃ | |

| 3.85 | s | 8-OCH₃ |

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 160.5 | C-2 |

| 152.0 | C-7 |

| 149.5 | C-5 |

| 145.0 | C-8a |

| 140.0 | C-8 |

| 138.5 | C-4 |

| 112.0 | C-3 |

| 109.0 | C-4a |

| 95.0 | C-6 |

| 61.5 | 5-OCH₃ |

| 61.0 | 7-OCH₃ |

| 56.0 | 8-OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its elemental composition and structural features.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 236 | 100 | [M]⁺ |

| 221 | 85 | [M - CH₃]⁺ |

| 208 | 40 | [M - CO]⁺ |

| 193 | 60 | [M - CO - CH₃]⁺ |

| 178 | 35 | [M - 2CO]⁺ |

| 165 | 50 | [M - CO - OCH₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2940 | C-H stretch (aromatic) |

| 2850 | C-H stretch (aliphatic) |

| 1725 | C=O stretch (lactone) |

| 1610, 1580, 1490 | C=C stretch (aromatic) |

| 1270 | C-O stretch (aryl ether) |

| 1100 | C-O stretch (lactone) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophoric system.

Table 5: UV-Vis Spectral Data of this compound in Methanol

| λmax (nm) |

| 225 |

| 280 |

| 330 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of coumarins, based on standard laboratory practices.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI) is used.

-

ESI-MS Parameters (Positive Ion Mode):

-

Ion source: Electrospray ionization.

-

Capillary voltage: 3-4 kV.

-

Nebulizer gas (N₂): 1-2 bar.

-

Drying gas (N₂): 6-8 L/min at 200-250 °C.

-

Mass range: m/z 50-500.

-

-

Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the sample is ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-transform infrared spectrophotometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile). Serial dilutions are made to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Parameters:

-

Wavelength range: 200-600 nm.

-

Scan speed: Medium.

-

-

Data Analysis: The absorption maxima (λmax) are determined from the resulting spectrum.

Visualizations

The following diagrams illustrate the structure and the general workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound.

Caption: General workflow for spectroscopic structure elucidation.

References

The intricate biosynthetic pathway of polyoxygenated coumarins: A technical guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biosynthetic pathway of polyoxygenated coumarins, a class of specialized metabolites with significant pharmacological interest. This document provides a comprehensive overview of the enzymatic reactions, key intermediates, and regulatory mechanisms that govern the production of these structurally diverse compounds in plants. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug discovery and development.

The Core Biosynthetic Route: From Shikimate to Diversified Coumarins

The biosynthesis of polyoxygenated coumarins originates from the shikimate pathway , which provides the aromatic amino acid precursor, L-phenylalanine.[1][2][3] This initial building block is then channeled into the phenylpropanoid pathway , a central metabolic route for the synthesis of a wide array of phenolic compounds in plants.[4][5][6]

The journey from L-phenylalanine to the basic coumarin scaffold and its subsequent oxygenation and diversification involves a series of enzymatic steps catalyzed by distinct enzyme families. The general pathway can be conceptually divided into three main stages:

-

Formation of the Cinnamic Acid Backbone: This initial phase involves the conversion of L-phenylalanine to p-coumaroyl-CoA, a key branch-point intermediate.

-

Ortho-hydroxylation and Lactonization: This critical step directs the phenylpropanoid intermediates toward coumarin synthesis through the introduction of a hydroxyl group at the ortho position of the cinnamic acid derivative, followed by intramolecular cyclization (lactonization).

-

Polyoxygenation and Further Diversification: Once the basic coumarin ring is formed, a variety of enzymes, including cytochrome P450 monooxygenases and prenyltransferases, introduce additional hydroxyl, methoxy, and prenyl groups, leading to the vast structural diversity of polyoxygenated coumarins.

Below is a diagrammatic representation of the core biosynthetic pathway leading to simple and complex coumarins.

Caption: General biosynthetic pathway of polyoxygenated coumarins.

Key Enzymes and their Quantitative Data

The biosynthesis of polyoxygenated coumarins is orchestrated by a series of enzymes, each with specific substrates and catalytic activities. Understanding the kinetic properties of these enzymes is crucial for metabolic engineering and drug development efforts. The following table summarizes the available quantitative data for key enzymes in the pathway.

| Enzyme | Abbreviation | EC Number | Source Organism(s) | Substrate(s) | K_m (µM) | Reference(s) |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Various plants | L-Phenylalanine | 30 - 300 | [7] |

| Cinnamate-4-Hydroxylase | C4H | 1.14.14.91 | Various plants | Cinnamic acid | 1 - 10 | [7] |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | Populus tremuloides | p-Coumaric acid | 6.8 - 32 | [8] |

| p-Coumaroyl-CoA 2'-Hydroxylase | C2'H | 1.14.11.- | Ruta graveolens | p-Coumaroyl-CoA | 50 | [9] |

| Feruloyl-CoA 6'-Hydroxylase | F6'H | 1.14.11.- | Arabidopsis thaliana | Feruloyl-CoA | 36 | [9][10] |

| Coumarin Synthase | COSY | - | Arabidopsis thaliana | o-Hydroxycinnamoyl-CoAs | Not determined | [11] |

| Cytochrome P450 2A6 (human) | CYP2A6 | 1.14.14.1 | Homo sapiens | Coumarin | 0.5 - 2.5 | [10] |

| Bergaptol 5-O-geranyltransferase | B5OGT | 2.5.1.- | Citrus limon | Bergaptol, GPP | 140 (Bergaptol), 9 (GPP) | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the biosynthesis of polyoxygenated coumarins.

Enzyme Extraction from Plant Tissues

Objective: To obtain a crude or partially purified enzyme extract from plant material for subsequent activity assays.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1 mM EDTA, 1% (w/v) polyvinylpyrrolidone)

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Spectrophotometer for protein quantification (e.g., Bradford assay)

Protocol:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Add cold extraction buffer to the powder (e.g., 2-4 mL per gram of tissue) and continue to homogenize until a uniform slurry is obtained.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 4°C for 15-20 minutes at 10,000-15,000 x g to pellet cell debris.

-

Carefully collect the supernatant, which contains the crude soluble enzyme extract.

-

For microsomal enzymes like C4H and some cytochrome P450s, the pellet from the initial centrifugation can be further processed. Resuspend the pellet in a buffer and perform differential centrifugation to isolate the microsomal fraction.

-

Determine the protein concentration of the enzyme extract using a standard method like the Bradford assay.

-

The extract can be used immediately for enzyme assays or stored at -80°C for later use.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify a specific biosynthetic enzyme in a heterologous host system (e.g., E. coli, yeast) for detailed characterization.

Materials:

-

Expression vector with the gene of interest

-

Competent E. coli cells (e.g., BL21(DE3)) or yeast strain

-

Culture media (e.g., LB broth for E. coli, YPD for yeast)

-

Inducing agent (e.g., IPTG for E. coli)

-

Cell lysis buffer (e.g., BugBuster for E. coli)

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

-

Wash and elution buffers

-

SDS-PAGE reagents for protein analysis

Protocol:

-

Clone the coding sequence of the target enzyme into a suitable expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.

-

Transform the expression construct into the appropriate host cells.

-

Grow a culture of the transformed cells to a suitable optical density (e.g., OD600 of 0.6-0.8 for E. coli).

-

Induce protein expression by adding the inducing agent and continue to culture for a specified time at an optimized temperature (e.g., 16-30°C).

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or enzymatic methods.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the soluble fraction onto an affinity chromatography column pre-equilibrated with binding buffer.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the target protein with elution buffer containing a high concentration of an agent that disrupts the binding to the column (e.g., imidazole for His-tagged proteins).

-

Collect the fractions containing the purified protein and verify the purity and size by SDS-PAGE.

-

Dialyze the purified protein into a suitable storage buffer and determine its concentration.

Enzyme Activity Assays

Principle: PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. The formation of cinnamic acid can be monitored spectrophotometrically by the increase in absorbance at 290 nm.

Protocol:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 20 mM L-phenylalanine.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme extract or purified enzyme.

-

Monitor the increase in absorbance at 290 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid (ε = 9630 M⁻¹cm⁻¹).

Principle: C4H is a cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid in the presence of NADPH and O₂. The product, p-coumaric acid, can be quantified by HPLC.

Protocol:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, and the enzyme source (microsomal fraction or purified enzyme).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding the substrate, cinnamic acid (e.g., 100 µM).

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) with shaking.

-

Stop the reaction by adding an acid (e.g., HCl) and extract the products with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Quantify the amount of p-coumaric acid formed using a standard curve.

Principle: 4CL catalyzes the formation of p-coumaroyl-CoA from p-coumaric acid, ATP, and Coenzyme A. The formation of the thioester bond can be monitored spectrophotometrically by the increase in absorbance around 333 nm.[14][15][16]

Protocol:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 2.5 mM ATP, 0.5 mM Coenzyme A, and 0.2 mM p-coumaric acid.[8]

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme extract or purified enzyme.

-

Monitor the increase in absorbance at 333 nm over time.[14][15][16]

-

Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA.

Signaling Pathways and Experimental Workflows

The biosynthesis of polyoxygenated coumarins is tightly regulated by various internal and external signals, such as developmental cues and environmental stresses. Understanding these regulatory networks is essential for manipulating coumarin production.

Caption: A typical experimental workflow for studying coumarin biosynthesis.

This guide provides a foundational understanding of the biosynthesis of polyoxygenated coumarins, supported by quantitative data and detailed experimental protocols. Further research into the intricate regulatory networks and the characterization of novel biosynthetic enzymes will undoubtedly open new avenues for the production and application of these valuable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic analysis of oxidation of coumarins by human cytochrome P450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ils.unc.edu [ils.unc.edu]

- 6. journals.asm.org [journals.asm.org]

- 7. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 8. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]

- 15. sunlongbiotech.com [sunlongbiotech.com]

- 16. ebiostore.com [ebiostore.com]

The Multifaceted Therapeutic Potential of Substituted Coumarins: A Technical Guide for Researchers

Introduction: Coumarins, a class of benzopyrone-containing heterocyclic compounds, are ubiquitous in the plant kingdom and have long been recognized for their diverse pharmacological properties. The modification of the basic coumarin scaffold with various substituents has opened up a vast chemical space for the development of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides an in-depth overview of the biological activities of substituted coumarins, with a focus on their anticancer, anticoagulant, anti-inflammatory, antimicrobial, and neuroprotective effects. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to facilitate further exploration and application of these versatile molecules.

Anticancer Activities

Substituted coumarins have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Cytotoxicity of Substituted Coumarins

The anticancer potential of various substituted coumarins has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of representative coumarin derivatives against different human cancer cell lines.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| 7,8-dihydroxy-4-methyl-3-n-decylcoumarin (Compound 11) | K562 (Chronic Myelogenous Leukemia) | 42.4 | [1] |

| LS180 (Colon Adenocarcinoma) | 25.2 | [1] | |

| MCF-7 (Breast Adenocarcinoma) | 25.1 | [1] | |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin (Compound 27) | K562 | 32.7 - 45.8 | [1] |

| LS180 | 32.7 - 45.8 | [1] | |

| MCF-7 | 32.7 - 45.8 | [1] | |

| Coumarin-pyrazole hybrid 35 | HepG2 (Hepatocellular Carcinoma) | 2.96 | [2] |

| SMMC-7721 (Hepatocellular Carcinoma) | 2.08 | [2] | |

| U87 (Glioblastoma) | 3.85 | [2] | |

| H1299 (Non-small cell lung cancer) | 5.36 | [2] | |

| Coumarin-thiazole hybrid 44a | HepG2 | 3.74 | [2] |

| Coumarin-thiazole hybrid 44b | MCF-7 | 4.03 | [2] |

| Coumarin-thiazole hybrid 44c | HepG2 | 3.06 | [2] |

| MCF-7 | 4.42 | [2] | |

| 4-trifluoromethyl-6,7-dihydroxycoumarin (Cpd 4) | A549 (Lung Carcinoma) - Mcl-1 inhibition (IC50) | 1.21 | [3] |

| Novobiocin analogue (Compound 8) | MCF-7 | 0.85 | [4] |

| Bis-coumarin derivative (Compound 9) | MCF-7 | 0.3 | [4] |

| Coumarin-based hydroxamate (Compound 28) | MCF-7 | 1.84 | [4] |

| Bicyclic coumarin sulfamate (Compound 30) | MCF-7 | 0.68 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of compounds.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted coumarin compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Coumarin-Induced Anticancer Activity

Substituted coumarins exert their anticancer effects by modulating various signaling pathways. A key pathway often targeted is the PI3K/Akt/mTOR pathway , which is crucial for cell survival and proliferation.[5][6][7][8] Additionally, many coumarin derivatives induce apoptosis , or programmed cell death, through both intrinsic (mitochondrial) and extrinsic pathways.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted coumarins, leading to decreased cell proliferation and survival.

Caption: Induction of apoptosis by substituted coumarins through the mitochondrial pathway.

Anticoagulant Activities

The discovery of dicoumarol, a naturally occurring anticoagulant coumarin, paved the way for the development of widely used oral anticoagulants like warfarin. The anticoagulant activity of coumarins is primarily attributed to their ability to inhibit vitamin K epoxide reductase, an enzyme essential for the synthesis of clotting factors.

Quantitative Data: Anticoagulant Efficacy of Substituted Coumarins

The anticoagulant effect of coumarin derivatives is typically assessed by measuring the prothrombin time (PT), which is the time it takes for blood plasma to clot after the addition of thromboplastin and calcium.

| Compound ID/Description | Prothrombin Time (seconds) | Reference |

| Warfarin (control) | 14.60 | [9] |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (Compound 4) | 21.30 | [9] |

| Saline (control) | - | [9] |

| 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile (Compound 3) | > Warfarin | [9] |

Experimental Protocol: Prothrombin Time (PT) Assay

Principle: The PT assay measures the integrity of the extrinsic and common pathways of the coagulation cascade. It is sensitive to deficiencies in factors II, V, VII, and X.[10][11]

Procedure:

-

Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.

-

Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma.

-

Assay Performance:

-

Pre-warm the plasma sample to 37°C.

-

Add a pre-warmed thromboplastin-calcium reagent to the plasma.

-

Measure the time, in seconds, for a fibrin clot to form. This can be done manually or using an automated coagulometer.[11]

-

-

Data Reporting: The PT is reported in seconds. For monitoring oral anticoagulant therapy, the result is often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio.[12]

Anti-inflammatory Activities

Many substituted coumarins exhibit significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as prostaglandins and cytokines. Their mechanisms of action often involve the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Quantitative Data: Anti-inflammatory Effects of Substituted Coumarins

The in vivo anti-inflammatory activity of coumarins is frequently evaluated using the carrageenan-induced paw edema model in rodents, where the reduction in paw swelling is a measure of anti-inflammatory efficacy.

| Compound ID/Description | Animal Model | Dose | % Inhibition of Edema | Reference |

| Indomethacin (control) | Rat | 10 mg/kg | - | [13] |

| Coumarin-thiazolidinone 250 | Rat | - | > Indomethacin | [13] |

| Coumarin-thiazolidinone 251 | Rat | - | > Indomethacin | [13] |

| Coumarin-thiazolidinone 252 | Rat | - | > Indomethacin | [13] |

| Coumarin-thiazolidinone 253 | Rat | - | > Indomethacin | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema formation. The first phase is mediated by histamine and serotonin, while the second, later phase is primarily mediated by prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).[14][15][16][17][18]

Procedure:

-

Animal Dosing: Administer the test coumarin compound or a reference drug (e.g., indomethacin) to the animals (typically rats or mice) via an appropriate route (e.g., oral or intraperitoneal). A control group receives the vehicle.[15]

-

Induction of Edema: After a specific time interval (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[14][18]

-

Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[17]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of coumarins are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are central regulators of inflammatory gene expression.

Caption: Inhibition of NF-κB and MAPK signaling by substituted coumarins, reducing inflammatory gene expression.

Antimicrobial Activities

Substituted coumarins have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The presence of specific substituents on the coumarin ring is crucial for their antimicrobial efficacy.

Quantitative Data: Antimicrobial Potency of Substituted Coumarins

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of some coumarin derivatives against different microbial strains.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| Osthenol | Bacillus cereus | 62.5 - 125 | [19] |

| Staphylococcus aureus | 62.5 - 125 | [19] | |

| Amido-coumarin 55l | Salmonella typhi | 6.25 - 25 | [20] |

| Staphylococcus aureus | 6.25 - 25 | [20] | |

| Escherichia coli | 6.25 - 25 | [20] | |

| Bacillus pumilus | 6.25 - 25 | [20] | |

| Amido-coumarin 57f | Pseudomonas aeruginosa | 6.25 - 25 | [20] |

| Salmonella typhi | 6.25 - 25 | [20] | |

| Escherichia coli | 6.25 - 25 | [20] | |

| Staphylococcus aureus | 6.25 - 25 | [20] | |

| Pyrazole 15 | Bacillus pumilus | 1.95 - 15.6 | [21] |

| Streptococcus faecalis | 1.95 - 15.6 | [21] | |

| Escherichia coli | 1.95 - 15.6 | [21] | |

| Enterobacter cloacae | 1.95 - 15.6 | [21] | |

| Saccharomyces cerevisiae | 15.6 | [21] | |

| Candida albicans | 7.81 | [21] | |

| Pyrazole 16 | Bacillus pumilus | 1.95 - 15.6 | [21] |

| Streptococcus faecalis | 1.95 - 15.6 | [21] | |

| Escherichia coli | 1.95 - 15.6 | [21] | |

| Enterobacter cloacae | 1.95 - 15.6 | [21] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Principle: The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism. It involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium.[22][23][24]

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Prepare two-fold serial dilutions of the coumarin compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[24]

Neuroprotective Effects

A growing body of evidence suggests that substituted coumarins possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action include the inhibition of cholinesterases and monoamine oxidases, as well as antioxidant and anti-inflammatory effects.

Quantitative Data: Neuroprotective Activity of Substituted Coumarins

The inhibitory activity of coumarin derivatives against key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a measure of their neuroprotective potential.

| Compound ID/Description | Enzyme | IC50 | Reference |

| Coumarin 106 | AChE | pIC50 = 4.97, Ki = 2.36 µM | [25] |

| BChE | pIC50 = 4.56 | [25] | |

| Indene analogue 4c | AChE | 0.802 µg/mL | [26] |

| Donepezil (control) | AChE | 0.155 µg/mL | [26] |

| Propylmorpholine derivative 5g | AChE | 1.78 times more potent than rivastigmine | [27] |

| Ethylmorpholine derivative 5d | BChE | Approximately the same as rivastigmine | [27] |

| N1-(coumarin-7-yl) derivatives | AChE | 42.5 - 442 µM | [28] |

| BChE | 2.0 nM - 442 µM | [28] | |

| 3-phenylcoumarin derivative | AChE | 0.31 µM | [29] |

| MAO-B | 0.13 µM | [29] | |

| COX-2 | 0.94 µM | [29] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine by cholinesterases, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to the enzyme activity.[28][30]

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a phosphate buffer (pH 8.0), the test coumarin compound at various concentrations, and the cholinesterase enzyme (AChE or BChE).

-

Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[28]

-

Reaction Initiation: Add the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE) and DTNB to initiate the reaction.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over a period of time (e.g., 5 minutes) using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow Visualization

Caption: Workflow for the cholinesterase inhibition assay (Ellman's method).

Conclusion and Future Directions

Substituted coumarins represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities. The data and protocols presented in this technical guide highlight their potential as lead compounds for the development of novel anticancer, anticoagulant, anti-inflammatory, antimicrobial, and neuroprotective agents. Structure-activity relationship studies have provided valuable insights into the key structural features required for each activity, guiding the rational design of more potent and selective derivatives.

Future research in this field should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by novel coumarin derivatives.

-

In Vivo Efficacy and Safety: Translating promising in vitro findings into in vivo animal models to assess efficacy, pharmacokinetics, and toxicity.

-

Combination Therapies: Investigating the synergistic effects of coumarins with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

-

Drug Delivery Systems: Developing advanced drug delivery systems to improve the bioavailability and targeted delivery of coumarins.

The continued exploration of the chemical and biological diversity of substituted coumarins holds great promise for the discovery of next-generation therapeutics to address a wide range of human diseases.

References

- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 10. spectra-labs.com [spectra-labs.com]

- 11. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 12. Pharmacogenetic Aspects of Coumarinic Oral Anticoagulant Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. inotiv.com [inotiv.com]

- 15. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]

- 18. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 3.3. Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 23. pubcompare.ai [pubcompare.ai]

- 24. scielo.br [scielo.br]

- 25. Inhibition of acetylcholinesterase by coumarins: the case of coumarin 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, Synthesis, and Cholinesterase Inhibition Assay of Coumarin-3-carboxamide-N-morpholine Hybrids as New Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

5,7,8-Trimethoxycoumarin: A Technical Whitepaper on its Mechanism of Action in Parasitic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the antiparasitic properties of 5,7,8-trimethoxycoumarin, a natural product isolated from the roots of Zanthoxylum tingoassuiba. It consolidates the available data on its in vitro efficacy against key protozoan parasites, details the experimental protocols for assessing its activity, and proposes a putative mechanism of action based on current scientific understanding of coumarin derivatives. This whitepaper is intended to serve as a resource for researchers engaged in the discovery and development of novel antiparasitic agents.

Introduction

Parasitic diseases, including Chagas disease and leishmaniasis, continue to pose a significant global health burden, affecting millions of people, primarily in tropical and subtropical regions. The limitations of current therapeutic options, such as toxicity and emerging drug resistance, necessitate the urgent development of new, safe, and effective antiparasitic drugs. Natural products have historically been a rich source of novel pharmacophores, and coumarins, a class of benzopyrone-containing secondary metabolites, have demonstrated a wide range of biological activities, including antiparasitic effects. This compound is a naturally occurring coumarin that has shown promising activity against Trypanosoma cruzi and Leishmania amazonensis, the etiological agents of Chagas disease and cutaneous leishmaniasis, respectively. Understanding its mechanism of action is crucial for its further development as a potential therapeutic agent.

In Vitro Antiparasitic Activity

This compound has demonstrated inhibitory activity against the proliferative forms of Trypanosoma cruzi and Leishmania amazonensis. The quantitative data from in vitro studies are summarized below.

Data Presentation

| Compound | Parasite | Parasite Stage | IC50 (µM) | Cytotoxicity (CC50) against U-937 cells (µM) | Reference |

| This compound | Trypanosoma cruzi | Epimastigote | 25.5[1] | > 400[1] | Costa R.S., et al. (2018) |

| This compound | Leishmania amazonensis | Promastigote | 57.7[1] | > 400[1] | Costa R.S., et al. (2018) |

Proposed Mechanism of Action

While the precise molecular targets of this compound have not been definitively elucidated, the current body of evidence for the broader class of coumarin derivatives suggests a multifactorial mechanism of action centered on the disruption of parasite mitochondrial function and the induction of oxidative stress.

It is hypothesized that this compound, due to its lipophilic nature, can readily cross the plasma membrane of the parasite. Once inside, it may accumulate in the mitochondrion, the powerhouse of the cell. Here, it is proposed to interfere with the electron transport chain, leading to a dissipation of the mitochondrial membrane potential (ΔΨm). This disruption would impair ATP synthesis, the primary energy currency of the parasite, and lead to a state of energy deprivation.

Furthermore, the interference with the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. While low levels of ROS are a normal byproduct of cellular respiration, excessive ROS production can overwhelm the parasite's antioxidant defense systems, leading to oxidative damage to vital cellular components, including lipids, proteins, and DNA. This cascade of events is thought to culminate in parasite cell death. The low cytotoxicity of this compound against human cells suggests a degree of selectivity for parasitic mitochondria over host cell mitochondria.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments to determine the antiparasitic activity of this compound.

In Vitro Antitrypanosomal Activity Assay

This protocol is for determining the 50% inhibitory concentration (IC50) of this compound against Trypanosoma cruzi epimastigotes.

Materials:

-

Trypanosoma cruzi epimastigotes (e.g., Y strain)

-

Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

Benznidazole (positive control)

-

Dimethyl sulfoxide (DMSO, negative control)

-

96-well microtiter plates

-

Incubator (28°C)

-

Light microscope

-

Neubauer chamber or automated cell counter

Procedure:

-

Culture T. cruzi epimastigotes in LIT medium at 28°C to the exponential growth phase.

-

Prepare a serial dilution of this compound in LIT medium in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µM.

-

Include wells with benznidazole as a positive control and wells with DMSO at the same concentration as the highest compound concentration as a negative control.

-

Adjust the concentration of epimastigotes to 1 x 10^6 parasites/mL in fresh LIT medium.

-

Add 100 µL of the parasite suspension to each well of the 96-well plate containing the compound dilutions.

-

Incubate the plate at 28°C for 72 hours.

-

After incubation, resuspend the parasites in each well and determine the parasite density using a Neubauer chamber under a light microscope or an automated cell counter.

-

Calculate the percentage of growth inhibition for each concentration relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antileishmanial Activity Assay

This protocol is for determining the IC50 of this compound against Leishmania amazonensis promastigotes.

Materials:

-

Leishmania amazonensis promastigotes (e.g., MHOM/BR/76/LTB-012 strain)

-

Schneider's insect medium supplemented with 20% FBS

-

This compound stock solution (in DMSO)

-

Amphotericin B (positive control)

-

Dimethyl sulfoxide (DMSO, negative control)

-

96-well microtiter plates

-

Incubator (26°C)

-

Light microscope

-

Neubauer chamber or automated cell counter

Procedure:

-

Culture L. amazonensis promastigotes in Schneider's medium at 26°C to the stationary phase.

-

Prepare a serial dilution of this compound in Schneider's medium in a 96-well plate.

-

Include wells with Amphotericin B as a positive control and DMSO as a negative control.

-

Adjust the concentration of promastigotes to 1 x 10^7 parasites/mL in fresh medium.

-

Add 100 µL of the parasite suspension to each well.

-

Incubate the plate at 26°C for 72 hours.

-

Determine the parasite density in each well using a Neubauer chamber or an automated cell counter.

-

Calculate the percentage of growth inhibition and determine the IC50 value as described for the antitrypanosomal assay.

References

Spectroscopic Analysis of 5,7,8-Trimethoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5,7,8-trimethoxycoumarin, a naturally occurring methoxylated coumarin derivative. This document details the mass spectrometry and nuclear magnetic resonance (NMR) data for this compound, along with standardized experimental protocols for its analysis. The information presented is intended to support researchers and professionals in drug discovery and development in the identification, characterization, and quality control of this compound.

Introduction

This compound belongs to the coumarin family, a class of benzopyrone compounds widely distributed in the plant kingdom.[1][2] Possessing a molecular formula of C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol , this compound has been the subject of interest in phytochemical and pharmacological research.[3][4][5] Accurate and detailed spectroscopic analysis is paramount for the unambiguous identification and structural elucidation of such compounds, forming the foundation for further investigation into their biological activities. This guide focuses on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Mass Spectrometry Data

The mass spectral data for this compound is summarized in the table below. The data was obtained from tandem mass spectrometry (MS-MS) experiments, which involve the isolation and fragmentation of a precursor ion.

| Parameter | Value | Source |

| Ionization Mode | Electrospray Ionization (ESI) | [3] |

| Precursor Ion | [M+H]⁺ | [3] |

| Precursor m/z | 237.0757 | [3] |

| Major Fragment Ions (m/z) | 222, 204, 176 | [3] |

Proposed Fragmentation Pathway

The fragmentation of coumarins in mass spectrometry is influenced by the heterocyclic ring structure and the nature of its substituents. A common fragmentation pattern involves the loss of carbon monoxide (CO) from the pyrone ring. For this compound, the fragmentation is initiated by the protonated molecule [M+H]⁺. The proposed fragmentation pathway is illustrated in the diagram below, which accounts for the major observed fragment ions.

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in a typical deuterated solvent like CDCl₃ is presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) |

| H-3 | 6.2 - 6.4 | d | 9.5 |

| H-4 | 7.6 - 7.8 | d | 9.5 |

| H-6 | 6.5 - 6.7 | s | - |

| 5-OCH₃ | 3.8 - 4.0 | s | - |

| 7-OCH₃ | 3.8 - 4.0 | s | - |

| 8-OCH₃ | 3.9 - 4.1 | s | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the following table.

| Carbon | Predicted δ (ppm) |

| C-2 | 160 - 162 |

| C-3 | 110 - 112 |

| C-4 | 143 - 145 |

| C-4a | 108 - 110 |

| C-5 | 148 - 150 |

| C-6 | 98 - 100 |

| C-7 | 152 - 154 |

| C-8 | 135 - 137 |

| C-8a | 145 - 147 |

| 5-OCH₃ | 55 - 57 |

| 7-OCH₃ | 56 - 58 |

| 8-OCH₃ | 60 - 62 |

Experimental Protocols

To ensure reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential. The following sections outline the general methodologies for NMR and MS analysis of coumarin derivatives.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF) instrument.

-

Infusion and Ionization: Introduce the sample solution into the ESI source at a constant flow rate. Optimize the ESI parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) to achieve stable and efficient ionization.

-

MS Scan: Acquire a full scan mass spectrum in the positive ion mode to determine the m/z of the protonated molecule [M+H]⁺.

-

MS/MS Analysis: Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. Acquire the product ion spectrum to identify the characteristic fragment ions.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound involves a series of logical steps from sample acquisition to final data interpretation and reporting.

References

- 1. This compound | CAS:60796-65-8 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. rsc.org [rsc.org]

- 3. 6,7,8-Trimethoxycoumarin | C12H12O5 | CID 3083928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. 6,7,8-Trimethoxycoumarin | CymitQuimica [cymitquimica.com]

The Discovery and Characterization of Novel Trioxygenated Coumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and biological evaluation of novel trioxygenated coumarins. These compounds, a subclass of coumarins characterized by three oxygen-based functional groups on their benzopyran-2-one core, have garnered significant interest in the scientific community for their diverse and potent pharmacological activities. This document outlines the key methodologies for their isolation and synthesis, summarizes their biological activities with quantitative data, and elucidates their mechanisms of action through key signaling pathways.

Introduction to Trioxygenated Coumarins

Coumarins are a large class of naturally occurring phenolic compounds found in many plants.[1] Their basic structure consists of a benzene ring fused to an α-pyrone ring. The addition of three oxygen-containing substituents, such as hydroxyl (-OH), methoxy (-OCH3), or more complex ether linkages, gives rise to the trioxygenated coumarins. These substitutions significantly influence the molecule's physicochemical properties and biological activities, which range from anticoagulant and anti-inflammatory to anticancer and antimicrobial effects.[2][3] The exploration of novel trioxygenated coumarins, both from natural sources and through synthetic derivatization, continues to be a promising avenue for the discovery of new therapeutic agents.[4]

Data Presentation: Biological Activities of Trioxygenated Coumarins

The following tables summarize the quantitative biological data for a selection of novel and representative trioxygenated coumarins, highlighting their potential as therapeutic agents.

Table 1: Anticancer and Cytotoxic Activities of Trioxygenated Coumarins

| Compound Name | Cancer Cell Line | Activity Metric | Value | Reference |

| 6-hydroxy-5,7-dimethoxycoumarin (Fraxinol) | Leukemia HEL | IC50 | 3.59 µM | [5] |

| 8-hydroxy-5,7-dimethoxycoumarin (Leptodactylone) | Not Specified | Not Specified | Not Specified | [5] |

| 5,6,7-trimethoxycoumarin | Not Specified | Not Specified | Not Specified | [5] |

| 5,7,8-trimethoxycoumarin | Not Specified | Not Specified | Not Specified | [5] |

| 8-(3-methyl-2-butenyloxy)-5,7-dimethoxycoumarin (Artanin) | Not Specified | Not Specified | Not Specified | [5] |

| 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin | Human promyelocytic leukemia HL-60 | IC50 | Not Specified | [6] |

| 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin | Human lung adenocarcinoma epithelial A549 | IC50 | Not Specified | [6] |

| 3,4-Dimethyl-7-hydroxycoumarin | Taq DNA polymerase | IC50 | 115.7 µM | [7] |

| 3-isopropyl-4-methyl-5,7-dihydroxycoumarin | Taq DNA polymerase | IC50 | 82.2 µM | [7] |

| 4-methyl-7-hydroxycoumarin | MMLV-RT | IC50 | 23.5 µM | [7] |

| 4-methyl-5,7-dihydroxycoumarin | MMLV-RT | IC50 | 18.3 µM | [7] |

Table 2: Antimicrobial Activities of Trioxygenated Coumarins

| Compound Name | Microorganism | Activity Metric | Value | Reference |

| 6′,7′-dihydroxybergamottin | Staphylococcus aureus | MIC | 1.20 - 2.10 mg/mL | [8] |

| Peucedanin | Staphylococcus aureus | MIC | 1.20 - 4.80 mg/mL | [8] |

| Officinalin isobutyrate | Staphylococcus aureus | MIC | 1.20 - 4.80 mg/mL | [8] |

| Osthenole | Staphylococcus aureus | MIC | 62.5 µg/mL | [3] |

| Osthenole | Bacillus cereus | MIC | 62.5 µg/mL | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of trioxygenated coumarins.

Protocol for the Synthesis of 5,6,7- and 5,7,8-Trioxygenated Coumarins via Wittig Reaction

This protocol describes a general method for synthesizing naturally occurring trioxygenated coumarins, adapted from the synthesis of fraxinol, leptodactylone, and their derivatives.[5]

Materials:

-

Appropriately substituted tetraoxygenated benzaldehyde

-

(Carbethoxymethylene)triphenylphosphorane (Wittig reagent)

-

Toluene, anhydrous

-

Standard laboratory glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the tetraoxygenated benzaldehyde (1 equivalent) in anhydrous toluene.

-

Wittig Reaction: Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for the time required for the reaction to complete (monitor by Thin Layer Chromatography - TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired trioxygenated coumarin.

-

Characterization: Confirm the structure of the synthesized coumarin using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol for the Isolation of Trioxygenated Coumarins from Plant Material

This protocol provides a general procedure for the extraction and isolation of coumarins from plant sources.[9][10]

Materials:

-

Dried and powdered plant material

-

Solvents for extraction (e.g., methanol, chloroform, n-hexane)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, ether)

-

TLC plates and developing chamber

Procedure:

-

Extraction:

-

Soxhlet Extraction: Place the powdered plant material in a thimble and extract sequentially with solvents of increasing polarity (e.g., n-hexane, chloroform, then methanol).

-

Kinetic Maceration: Add the powdered material to the chosen solvent in a beaker and place it in a shaker water bath at a controlled temperature (e.g., 37°C) for 24 hours.[9]

-

-

Concentration: Filter the extracts and concentrate them under reduced pressure using a rotary evaporator.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid extraction with immiscible solvents to separate compounds based on their polarity.

-

Isolation by Column Chromatography:

-

Pack a glass column with silica gel slurried in a non-polar solvent.

-